2-Fluoro-2,2-dinitroethanol

Energetic Plasticizer Synthesis Orthoester Chemistry Reaction Selectivity

2-Fluoro-2,2-dinitroethanol (FDNE) is a geminal fluorodinitro-substituted ethanol (molecular formula C2H3FN2O5, MW 154.05 g/mol). It is a key synthetic precursor in the field of energetic materials due to its unique combination of a primary alcohol handle and the fluorodinitromethyl (FDN) group, CF(NO2)2.

Molecular Formula C2H3FN2O5
Molecular Weight 154.05 g/mol
CAS No. 17003-75-7
Cat. No. B101770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2,2-dinitroethanol
CAS17003-75-7
Synonyms2-fluoro-2,2-dinitroethanol
Molecular FormulaC2H3FN2O5
Molecular Weight154.05 g/mol
Structural Identifiers
SMILESC(C([N+](=O)[O-])([N+](=O)[O-])F)O
InChIInChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2
InChIKeyDKSPPEUUPARRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2,2-dinitroethanol (CAS 17003-75-7) Procurement Guide: Sourcing for High-Energy Material Precursors and Energetic Plasticizers


2-Fluoro-2,2-dinitroethanol (FDNE) is a geminal fluorodinitro-substituted ethanol (molecular formula C2H3FN2O5, MW 154.05 g/mol) [1]. It is a key synthetic precursor in the field of energetic materials due to its unique combination of a primary alcohol handle and the fluorodinitromethyl (FDN) group, CF(NO2)2 [2][3]. FDNE's established industrial and military value stems from its ability to confer high density and oxygen balance to derived compounds while offering a degree of thermal stability not found in other polynitro alcohols [4].

Why Generic Substitution Fails: The Critical Functional Role of 2-Fluoro-2,2-dinitroethanol


In energetic materials chemistry, the common practice of substituting one polynitro alcohol for another to adjust performance or cost is not feasible for 2-fluoro-2,2-dinitroethanol (FDNE). Its closest structural analog, 2,2,2-trinitroethanol (TNE), shares similar reactivity but diverges significantly in the performance profile of its downstream products . Computational studies on the fluorodinitromethyl (FDN) group have quantified that while the nitroform group C(NO2)3 may exhibit lower surface reactivity for storage stability, the FDN group offers a more favorable balance of higher thermal stability, as measured by bond dissociation energy, compared to gem-dinitro CH(NO2)2 analogs [1]. Therefore, selecting FDNE over TNE or DNP is a deliberate material science decision that directly impacts the thermal stability, oxygen balance, and insensitivity of the final energetic formulation [2].

Quantitative Evidence Guide: Procuring 2-Fluoro-2,2-dinitroethanol Over Its Analogs


Synthetic Versatility: Orthoester Formation Compared to 2,2,2-Trinitroethanol

A direct comparison in the synthesis of energetic orthoformates establishes the unique synthetic utility of 2-fluoro-2,2-dinitroethanol (FDNE). While many nitroalcohols undergo side reactions under standard orthoesterification conditions, FDNE and 2,2,2-trinitroethanol (TNE) are the only two nitroalcohols reported to successfully yield the desired orthoformate products [1]. This specific reactivity is a critical differentiator, positioning FDNE as one of the few viable precursors for creating a class of energetic compounds that cannot be accessed with other analogs like 2,2-dinitropropanol.

Energetic Plasticizer Synthesis Orthoester Chemistry Reaction Selectivity

Thermodynamic Foundation: Enthalpy of Formation and Phase Change Data

Accurate thermochemical data is essential for process scale-up and safety analysis. The solid-state enthalpy of formation (ΔfH°solid) for 2-fluoro-2,2-dinitroethanol has been experimentally determined via combustion calorimetry and critically evaluated to be -480.3 ± 2.6 kJ/mol [1]. This value is foundational for calculating the performance of derived energetic materials. Furthermore, the enthalpy of sublimation (ΔsubH°) is 55.65 kJ/mol, and the enthalpy of vaporization (ΔvapH) is 55.7 kJ/mol at 343 K [2]. These precise phase change values are essential for designing purification protocols (e.g., sublimation or distillation) and assessing handling risks.

Thermochemistry Process Engineering Physical Property Data

Molecular Stability: Computational Comparison of FDN vs. Other Polynitro Groups

Computational analysis provides a molecular-level explanation for the empirical stability of the fluorodinitromethyl (FDN) group. A 2024 comparative study calculated that the rate-determining step in thermal decomposition is the cleavage of the polynitro C-NO2 bond [1]. The study found that the FDN group and the dinitro anion C(NO2)2− confer higher Bond Dissociation Energy (BDE) and lower electron localization than the gem-dinitro CH(NO2)2 group, indicating greater thermal stability [1]. This data offers a quantitative, structural basis for the observed performance advantage of FDN-containing materials over their non-fluorinated counterparts.

Computational Chemistry Thermal Stability Molecular Design

Downstream Performance: Thermal Stability and Sensitivity of FDNE-Derived Esters

The true value of a precursor is manifested in the properties of its derivatives. A 2017 study on 2-fluoro-2,2-dinitroethyl esters, synthesized directly from FDNE, reported exceptional performance metrics [1]. The compounds exhibited high thermal decomposition temperatures ranging from 190.7 to 208.3 °C, high densities from 1.81 to 1.90 g cm-3, and excellent insensitivity to mechanical stimuli with impact sensitivities (IS) between 27.6 and 40 J and friction sensitivities (FS) greater than 360 N [1]. Notably, two representative esters demonstrated ideal melting points (85.0 °C and 94.7 °C) for melt-cast explosive applications, coupled with detonation velocities up to 8459 m s-1 and pressures up to 36.6 GPa [1].

Energetic Materials Melt-Cast Explosives Insensitive Munitions

High-Value Application Scenarios for 2-Fluoro-2,2-dinitroethanol in Energetic Materials


Synthesis of High-Energy Dense Oxidizers and Orthoesters

2-Fluoro-2,2-dinitroethanol is a critical precursor for synthesizing a class of energetic orthoformates and orthocarbonates, which function as high-energy dense oxidizers in propellants and explosives [1]. As established, FDNE is one of only two nitroalcohols (along with 2,2,2-trinitroethanol) that can be successfully used in this reaction [2], making it an indispensable starting material for researchers and formulators developing next-generation high-performance energetic materials where standard precursors fail.

Development of Insensitive Melt-Cast Explosive Formulations

FDNE serves as a vital building block for creating novel melt-cast explosive matrices. As demonstrated by Ma et al. (2017), FDNE-derived esters exhibit an optimal combination of desirable melt-cast properties (melting points 85.0 °C and 94.7 °C), high thermal stability (decomposition >190 °C), and very low sensitivity to impact and friction (IS > 27.6 J, FS > 360 N) [3]. This profile directly addresses the modern military requirement for Insensitive Munitions (IM) that are safer to handle and transport without compromising detonation performance.

Engineering Thermally Stable Energetic Binders and Plasticizers

The enhanced thermal stability of the fluorodinitromethyl (FDN) group, as validated by computational studies showing higher bond dissociation energy compared to the gem-dinitro analog [4], makes FDNE the preferred precursor for synthesizing energetic plasticizers and polymer binders [5]. These FDNE-derived materials are essential for formulating propellants and polymer-bonded explosives (PBXs) that must withstand elevated temperatures during storage, deployment, or high-speed flight, thereby ensuring long-term reliability and performance.

Precursor for Pyrotechnic and Gas-Generating Compositions

Beyond primary explosives, 2-fluoro-2,2-dinitroethyl compounds are established ingredients in propellant formulations and gas-generating compositions . Furthermore, FDNE is used to synthesize specialized boron esters [6], which are of interest as smoke-free, green colorants in pyrotechnic applications and as promising high-energy oxidizers. This versatility across multiple energetic sub-disciplines underscores its broad utility and strategic value in advanced material science procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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